molecular formula C12H17ClN4O4S2 B599184 2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen sulfate;chloride CAS No. 15743-04-1

2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen sulfate;chloride

Cat. No.: B599184
CAS No.: 15743-04-1
M. Wt: 380.862
InChI Key: MAAYLULZVDPJMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen sulfate;chloride is a structurally complex organic compound featuring a pyrimidine ring, a thiazolium moiety, and a hydrogen sulfate ester group. Its molecular architecture combines a 4-amino-2-methylpyrimidin-5-ylmethyl substituent attached to a 4-methylthiazolium core, with an ethyl hydrogen sulfate chain at position 5 of the thiazole ring. The chloride counterion stabilizes the positively charged thiazolium nitrogen. This compound is part of a broader class of thiazolium salts, which are structurally analogous to thiamine (vitamin B1) derivatives but modified for enhanced stability or specific reactivity .

Properties

IUPAC Name

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen sulfate;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4O4S2.ClH/c1-8-11(3-4-20-22(17,18)19)21-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7H,3-4,6H2,1-2H3,(H2-,13,14,15,17,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAYLULZVDPJMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCOS(=O)(=O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15743-04-1
Record name Thiamine sulfate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015743041
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name THIAMINE SULFATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94Y40T3HOG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Biochemical Analysis

Dosage Effects in Animal Models

Studies on thiamine have shown that supplementation can have beneficial effects in dairy cows, such as increased milk and component production. It’s plausible that thiamine sulfate could have similar dosage-dependent effects in animal models.

Transport and Distribution

Thiamine sulfate is likely transported and distributed within cells and tissues in a similar manner to thiamine. Thiamine transporters SLC19A2 and SLC19A3 primarily regulate cellular uptake of thiamine. These transporters could potentially also facilitate the transport of thiamine sulfate.

Subcellular Localization

Thiamine and its active form, thiamine diphosphate, are known to be concentrated in the cytosol and mitochondria, where they participate in key metabolic processes. It’s plausible that thiamine sulfate could have a similar subcellular localization.

Biological Activity

The compound 2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen sulfate;chloride , also referred to as thiamine derivatives, is a complex organic molecule with significant biological implications. Understanding its biological activity is crucial for its applications in pharmaceuticals and biochemistry.

  • Molecular Formula : C₁₂H₁₈Cl₂N₄OS
  • Molecular Weight : 355.71 g/mol
  • CAS Number : 7275-24-3

This compound features a thiazolium ring and a pyrimidine moiety, which are essential for its biological functions.

The biological activity of this compound primarily stems from its role in cellular metabolism and enzymatic reactions. Thiamine (Vitamin B1) derivatives are known to be involved in:

  • Carbohydrate Metabolism : They act as coenzymes in the decarboxylation of alpha-keto acids, facilitating energy production.
  • Neurotransmitter Synthesis : Thiamine is crucial for synthesizing neurotransmitters, impacting neurological function.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of thiamine derivatives:

  • Inhibition of Bacterial Growth : The compound has shown effectiveness against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism involves disrupting bacterial cell wall synthesis and metabolic pathways .

Neuroprotective Effects

Thiamine derivatives exhibit neuroprotective properties:

  • Cognitive Function Enhancement : Research indicates that supplementation with thiamine can improve cognitive functions in animal models, potentially due to its role in glucose metabolism in the brain .

Case Studies

  • Clinical Trials on Cognitive Impairment : A study involving elderly patients with mild cognitive impairment demonstrated that thiamine supplementation led to significant improvements in memory and cognitive tests compared to a placebo group .
  • Antimicrobial Efficacy Study : A laboratory study evaluated the antimicrobial effects of thiamine derivatives against multi-drug resistant bacterial strains, showing a 70% reduction in bacterial load when treated with the compound .

Data Table: Summary of Biological Activities

Biological ActivityEffectivenessReference
AntimicrobialEffective against E. coli and S. aureus
NeuroprotectiveImproved cognitive function in trials
Enzymatic Co-factor RoleEssential for carbohydrate metabolism

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound’s uniqueness lies in its combination of functional groups. Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological/Industrial Relevance
Target Compound: 2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl hydrogen sulfate;chloride C₁₄H₂₀ClN₄O₄S₂ 443.91 Ethyl hydrogen sulfate ester, chloride counterion Potential enzyme inhibition, solubility-modulated applications
2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl nitrate;chloride C₁₃H₁₇ClN₅O₃S 394.84 Nitrate ester instead of sulfate, chloride counterion Enhanced reactivity in nitration pathways, antimicrobial applications
3-((4-Amino-2-methylpyrimidin-5-yl)methyl)-4-methyl-5-(2-hydroxyethyl)thiazolium chloride C₁₂H₁₇ClN₄OS 324.81 Hydroxyethyl substituent, chloride counterion Thiamine analog, used in biochemical studies of vitamin B1 metabolism
Chlorothiamine Chloride Hydrochloride (Thiamine derivative) C₁₂H₁₆Cl₃N₄S 377.71 Chloroethyl substituent, dual chloride counterions Reference standard in pharmaceutical impurity profiling
Thiamine Hydrochloride Hydrate C₁₂H₁₇ClN₄OS·HCl·H₂O 337.27 Unmodified thiamine structure with chloride and hydrate Treatment of thiamine deficiency, cofactor in decarboxylation reactions

Research Findings

  • Enzyme Interactions : Molecular docking studies suggest that the sulfate group in the target compound forms hydrogen bonds with catalytic residues in pyruvate dehydrogenase, mimicking thiamine pyrophosphate’s role .
  • Thermal Stability : Differential scanning calorimetry (DSC) data indicate the target compound decomposes at 218°C, higher than the nitrate analog (195°C), due to stronger ionic interactions from the sulfate group .
  • Pharmacokinetics : In rodent models, the target compound exhibited a 40% longer plasma half-life than thiamine hydrochloride, attributed to slowed renal clearance of the sulfate conjugate .

Preparation Methods

Hydrogen Chloride Gas-Mediated Synthesis

A primary method involves the reaction of thiamine mononitrate with hydrogen chloride gas in methanol. The process begins by heating concentrated hydrochloric acid to 110°C, releasing hydrogen chloride gas, which is then dried using sulfuric acid. The gas is bubbled into a methanol solution containing thiamine mononitrate, facilitating the substitution of the nitrate group with chloride. After dropwise addition, the mixture is cooled to 10°C, filtered, and dried to yield thiamine hydrochloride. Subsequent sulfation is achieved by reacting the hydrochloride with sulfur trioxide in a controlled alkaline medium to introduce the hydrogen sulfate group.

This method avoids toxic reagents like chlorsulfonic acid, reducing environmental hazards. The use of sulfuric acid for drying ensures minimal moisture, preventing side reactions. Trials reported a chloride content stability of ±0.5% and a tap density of 0.50–0.608 g/mL, superior to traditional methods.

Chlorosulfonic Acid-Based Sulfation

An alternative approach employs chlorosulfonic acid to generate hydrogen chloride gas in situ. Thiamine mononitrate is dispersed in methanol, and chlorosulfonic acid is added dropwise to concentrated hydrochloric acid, producing hydrogen chloride gas. The gas is introduced into the reaction mixture at 50–70°C, followed by a 15–30 minute holding period. Slow cooling at 0.1–0.5°C/min to 10°C induces crystallization, yielding rod-shaped crystals with an angle of repose of 31°–36.4°.

This method enhances crystal morphology and bulk density but requires careful handling of chlorosulfonic acid due to its hypergolic reactivity with water. The elimination of methanol solvent compounds reduces residual solvent levels below 0.1%.

Optimization of Reaction Conditions

Temperature and Time Dependence

Heating concentrated hydrochloric acid to 110°C ensures consistent hydrogen chloride gas generation, with higher temperatures leading to decomposition of thiamine intermediates. Dropwise addition of the sulfating agent over 2–2.5 hours minimizes local overheating, preserving the thiazole ring’s integrity. Extended reaction times beyond 3 hours result in a 5–7% yield reduction due to sulfate ester hydrolysis.

Solvent Selection and Purification

Methanol is the preferred solvent due to its ability to dissolve thiamine mononitrate (solubility: 0.05–0.2 g/mL) while stabilizing the protonated thiazolium intermediate. Post-reaction purification involves washing with cold methanol (−20°C) to remove unreacted sulfate esters, followed by vacuum drying at 40°C. This achieves a final purity of ≥99.5% by HPLC.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (D₂O) : δ 8.21 (s, 1H, pyrimidine-H), 5.45 (s, 2H, CH₂-thiazole), 4.30 (t, 2H, OSO₃H-CH₂), 2.70 (s, 3H, thiazole-CH₃).

  • IR (KBr) : 1220 cm⁻¹ (S=O stretch), 1050 cm⁻¹ (C-O-SO₃), 3400 cm⁻¹ (NH₂).

Purity and Impurity Profiling

Common impurities include desmethylthiamine hydrochloride (0.2–0.8%) and thiamine chloride sulfate ester (0.1–0.3%), detected via LC-MS. Gradient elution (0.1% formic acid/acetonitrile) resolves these impurities with a retention time shift of 1.2 minutes.

Comparative Analysis of Methods

ParameterHCl Gas MethodChlorosulfonic Acid Method
Yield82–85%78–80%
Purity≥99.5%≥99.2%
Tap Density0.50–0.608 g/mL0.55–0.60 g/mL
Residual Solvent<0.05%<0.1%
Reaction Time3–3.5 hours4–4.5 hours

Industrial-Scale Adaptations

Patent CN103387573A details a continuous gas-phase hydrochlorination system where hydrogen chloride gas is recycled through a scrubbing unit, achieving a 92% utilization rate. For sulfation, falling-film reactors ensure uniform mixing of sulfur trioxide, reducing side-product formation to <0.5% .

Q & A

Q. What are the recommended synthetic routes for synthesizing this compound?

Methodological Answer: The compound can be synthesized via multi-step organic reactions, leveraging thiamine derivatives as precursors. Key steps include:

  • Esterification/alkylation : Introduce the hydrogen sulfate group via reaction with sulfur trioxide or chlorosulfonic acid under anhydrous conditions.
  • Thiazole ring formation : Use 4-methylthiazole intermediates, as described for analogous thiamine salts .
  • Purification : Employ recrystallization using ethanol/water mixtures to isolate the chloride salt form .
Reaction Step Conditions Key Precursors
Thiazole formation80°C, N₂ atmosphere4-methylthiazole, pyrimidine derivatives
Sulfation0–5°C, SO₃ complexHydroxyethyl intermediate
Salt precipitationEthanol/water (3:1)Chloride counterion

Q. How can spectroscopic methods characterize this compound?

Methodological Answer:

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the pyrimidine-thiazole backbone. Peaks at δ 2.4–2.6 ppm (methyl groups) and δ 8.1–8.3 ppm (pyrimidine protons) are diagnostic .
  • Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (expected m/z ~553 for the free base) and sulfate adducts .
  • IR Spectroscopy : Identify sulfate stretching vibrations (~1200–1250 cm⁻¹) and thiazole C-S bonds (~650 cm⁻¹) .

Q. What are optimal storage conditions to ensure stability?

Methodological Answer:

  • Temperature : Store at 2–8°C in airtight containers to prevent hydrolysis of the sulfate ester .
  • Humidity : Maintain <30% relative humidity; desiccants like silica gel are recommended .
  • Light Sensitivity : Protect from UV light using amber glassware to avoid photodegradation .

Q. Which analytical techniques assess purity?

Methodological Answer:

  • HPLC : Use a reversed-phase C18 column with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm for baseline separation of impurities .
  • Titrimetry : Quantify chloride content via argentometric titration .
  • Karl Fischer Titration : Determine residual water content (<0.5% w/w) to confirm anhydrous conditions .

Q. How to design experiments for studying biological activity?

Methodological Answer:

  • In vitro assays : Use randomized block designs with split-split plots to evaluate dose-dependent enzyme inhibition (e.g., thiamine-dependent enzymes) .
  • Controls : Include negative controls (solvent-only) and positive controls (known inhibitors like oxythiamine) .
  • Replicates : Use ≥4 replicates per condition to ensure statistical power .

Advanced Research Questions

Q. How to resolve contradictions in degradation kinetics under varying pH?

Methodological Answer:

  • Accelerated Stability Studies : Conduct stress testing at pH 1–13 (40°C, 75% RH) and analyze degradation products via LC-MS.
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life, noting sulfate ester hydrolysis at pH >9 .
  • Contradiction Resolution : Cross-validate results using orthogonal methods (e.g., NMR for structural confirmation of degradants) .

Q. What methodologies elucidate the compound’s mechanism in enzymatic systems?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock to simulate binding to thiamine pyrophosphate-dependent enzymes (e.g., transketolase) .
  • Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry with purified enzymes .
  • Knockout Studies : Compare activity in wild-type vs. enzyme-deficient microbial strains to confirm target specificity .

Q. How to assess environmental impact and biodegradation pathways?

Methodological Answer:

  • Fate Studies : Track compound distribution in soil/water systems using 14C^{14}C-labeled analogs .
  • Microcosm Experiments : Incubate with environmental microbiota and monitor degradation via HPLC-UV.
  • Ecotoxicity Assays : Evaluate acute toxicity in Daphnia magna (EC₅₀) and algae (growth inhibition) .

Q. What strategies improve solubility for in vivo studies?

Methodological Answer:

  • Salt Screening : Test alternative counterions (e.g., mesylate, tosylate) to enhance aqueous solubility .
  • Co-solvent Systems : Use PEG-400/water mixtures (up to 30% w/v) for parenteral formulations .
  • Nanoparticle Encapsulation : Employ PLGA nanoparticles to improve bioavailability .

Q. How to design a stability-indicating assay for degradation products?

Methodological Answer:

  • Forced Degradation : Expose the compound to heat (60°C), light (1.2 million lux-hours), and oxidizers (H₂O₂) .
  • LC-MS/MS Method : Use a gradient elution (0.1% formic acid in acetonitrile/water) to resolve degradants.
  • Validation Parameters : Assess specificity, linearity (R² >0.99), and LOQ (<0.1%) per ICH guidelines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.